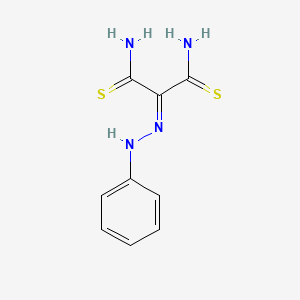![molecular formula C16H23NO2 B14633796 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-64-3](/img/structure/B14633796.png)
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. Compounds containing the piperidine moiety exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the piperidine derivative with a propanone moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Applications De Recherche Scientifique
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-hydroxypiperidine: A related compound with similar structural features but lacking the propanone moiety.
4-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another piperidine derivative with different substituents, showing high selectivity for resistant Plasmodium falciparum.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: A fentanyl analogue with a piperidine core, used in pain management.
Uniqueness
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and propanone moieties allows for diverse reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
55078-64-3 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[1-ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-3-15(19)16(8-10-17(4-2)11-9-16)13-6-5-7-14(18)12-13/h5-7,12,18H,3-4,8-11H2,1-2H3 |
Clé InChI |
XCAMYZFCUDXNFH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)CC)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


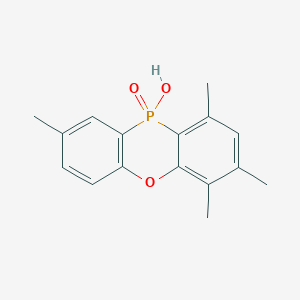
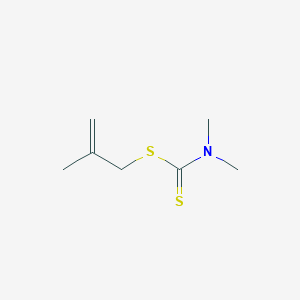

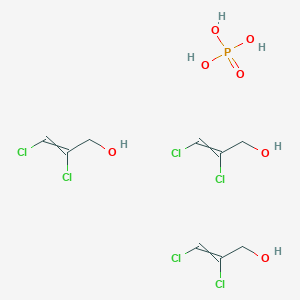
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
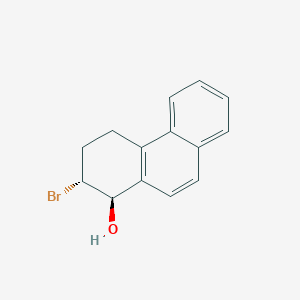
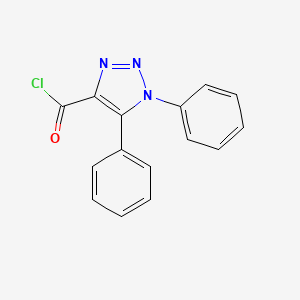
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
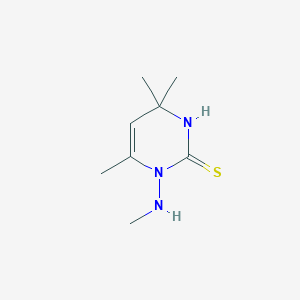

![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)

![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
